molecular formula C10H15NO2 B1590768 (S)-1-(3,5-dimethoxyphenyl)ethanamine CAS No. 781580-43-6

(S)-1-(3,5-dimethoxyphenyl)ethanamine

Cat. No. B1590768
M. Wt: 181.23 g/mol
InChI Key: BVAAZZHQLIEDTA-ZETCQYMHSA-N
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Description

“(S)-1-(3,5-dimethoxyphenyl)ethanamine” is a chemical compound with the CAS Number 781580-43-6 . It has a molecular weight of 181.23 and its linear formula is C10H15NO2 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “(S)-1-(3,5-dimethoxyphenyl)ethanamine” is 1S/C10H15NO2/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7H,11H2,1-3H3/t7-/m0/s1 . This indicates that the molecule has a chiral center at the carbon atom connected to the amine group.


Physical And Chemical Properties Analysis

“(S)-1-(3,5-dimethoxyphenyl)ethanamine” is a liquid at room temperature . It has a flash point of 137.3°C and a boiling point of 285.3°C at 760 mmHg .

Scientific Research Applications

  • Metabolism and Cytochrome P450 Enzymes : One study focused on the metabolism of dimethoxyphenyl-N-((2-methoxyphenyl)methyl)ethanamine (NBOMe) compounds, which are closely related to (S)-1-(3,5-dimethoxyphenyl)ethanamine. These compounds, known for their hallucinogenic effects, are metabolized primarily by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6. The study aimed to understand the metabolism pathways, which included hydroxylation, O-demethylation, N-dealkylation, and dehydrogenation (Nielsen et al., 2017).

  • Neurochemical Pharmacology : Another study explored the neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines, including derivatives of (S)-1-(3,5-dimethoxyphenyl)ethanamine. These substances showed high affinity for, and full efficacy at, 5-HT2A and 5-HT2C receptors, which are consistent with their hallucinogenic activity. This research helps in understanding the biochemical pharmacology of these compounds (Eshleman et al., 2018).

  • Analytical Characterization : The analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, related to (S)-1-(3,5-dimethoxyphenyl)ethanamine, was another area of research. This study provided insights into the identification of active components in new hallucinogenic substances, aiding forensic and toxicological investigations (Zuba & Sekuła, 2013).

  • Comparative Neuropharmacology : Research has also been conducted on the comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats. The study showed that NBOMes are highly potent 5-HT2A agonists, consistent with their powerful hallucinogenic effects in humans. This research contributes to the understanding of the potency and effects of these compounds (Elmore et al., 2018).

  • Metabolite Biomarkers Identification : The identification of metabolite biomarkers of the designer hallucinogen 25I-NBOMe in mouse hepatic microsomal preparations and human urine samples associated with clinical intoxication was another significant research. This study aids in the understanding of the absorption, metabolism, and elimination of these hallucinogenic drugs (Poklis et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

(1S)-1-(3,5-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7H,11H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAAZZHQLIEDTA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80542599
Record name (1S)-1-(3,5-Dimethoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(3,5-dimethoxyphenyl)ethanamine

CAS RN

781580-43-6
Record name (1S)-1-(3,5-Dimethoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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